Enhanced Lipophilicity of 2-Ethoxy-3-propoxypyridine vs. 2-Methoxy-3-propoxypyridine
2-Ethoxy-3-propoxypyridine exhibits higher lipophilicity compared to the methoxy analog, 2-Methoxy-3-propoxypyridine, due to the additional methylene group in the ethoxy substituent. This is supported by a direct comparison of their molecular structures and predicted LogP values [1]. The increased lipophilicity can enhance membrane permeability and oral absorption, a critical parameter in drug development [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.27 [1] |
| Comparator Or Baseline | 2-Methoxy-3-propoxypyridine: Calculated LogP data not available in primary sources; however, the substitution of a methoxy group (-OCH3) with an ethoxy group (-OCH2CH3) on the same pyridine core is expected to increase LogP by approximately 0.5-0.7 units based on established fragment-based LogP contribution models [2]. |
| Quantified Difference | Estimated increase in LogP of 0.5-0.7 units |
| Conditions | Computational prediction based on molecular structure and fragment contribution models |
Why This Matters
This difference in lipophilicity directly impacts the compound's suitability for biological assays, as higher LogP can improve cell permeability and target engagement in cell-based screens.
- [1] Molbase. 2-Ethoxy-3-propoxypyridine. Compound Information. CAS 1330750-35-0. View Source
- [2] Mannhold, R.; Poda, G. I.; Ostermann, C.; Tetko, I. V. Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences. 2009, 98, 861-893. View Source
